molecular formula C18H17N5O2 B11184458 2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide

Cat. No.: B11184458
M. Wt: 335.4 g/mol
InChI Key: JMMBKWPDYYSDOK-UHFFFAOYSA-N
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Description

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide is a complex organic compound that features a unique combination of a nicotinamide moiety and a triazolopyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide is unique due to the combination of the triazolopyridine and nicotinamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-oxo-N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]-1H-pyridine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c24-17-14(7-4-9-19-17)18(25)20-13-6-3-5-12(11-13)16-22-21-15-8-1-2-10-23(15)16/h3-7,9,11H,1-2,8,10H2,(H,19,24)(H,20,25)

InChI Key

JMMBKWPDYYSDOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4=CC=CNC4=O)C1

Origin of Product

United States

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